Formamide, [14C]
Overview
Description
Formamide, [14C] is a radiolabeled form of formamide, where the carbon atom is replaced with the radioactive isotope carbon-14. Formamide itself is a simple amide derived from formic acid, with the chemical formula HCONH2. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and many organic solvents. Formamide is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide can be synthesized through several methods. One common method involves the reaction of formic acid with ammonia, producing ammonium formate, which upon heating, decomposes to formamide and water: [ \text{HCOOH} + \text{NH}_3 \rightarrow \text{HCOONH}_4 ] [ \text{HCOONH}_4 \rightarrow \text{HCONH}_2 + \text{H}_2\text{O} ]
Another method involves the aminolysis of ethyl formate with ammonia: [ \text{HCOOCH}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{HCONH}_2 + \text{CH}_3\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, formamide is typically produced by the carbonylation of ammonia: [ \text{CO} + \text{NH}_3 \rightarrow \text{HCONH}_2 ]
An alternative industrial method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol: [ \text{CO} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 ] [ \text{HCOOCH}_3 + \text{NH}_3 \rightarrow \text{HCONH}_2 + \text{CH}_3\text{OH} ]
Chemical Reactions Analysis
Types of Reactions
Formamide undergoes various chemical reactions, including:
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Decomposition: : When heated above 100°C, formamide decomposes into carbon monoxide and ammonia: [ \text{HCONH}_2 \rightarrow \text{CO} + \text{NH}_3 ] At very high temperatures, the reaction products shift to hydrogen cyanide and water: [ \text{HC(O)NH}_2 \rightarrow \text{HCN} + \text{H}_2\text{O} ]
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Hydrolysis: : Formamide can be hydrolyzed to formic acid and ammonia in the presence of water: [ \text{HCONH}_2 + \text{H}_2\text{O} \rightarrow \text{HCOOH} + \text{NH}_3 ]
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Formylation: : Formamide is used as a formylating agent in organic synthesis, reacting with amines to produce formylated products.
Common Reagents and Conditions
Common reagents used in reactions with formamide include acids, bases, and various catalysts. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions involving formamide include carbon monoxide, ammonia, formic acid, hydrogen cyanide, and various formylated compounds.
Scientific Research Applications
Formamide, [14C] is extensively used in scientific research due to its radiolabeling, which allows for tracing and studying various biochemical processes. Some key applications include:
Chemistry: Formamide is used as a solvent and reagent in organic synthesis, particularly in the formylation of amines and the synthesis of nucleobases.
Biology: It is used in the study of nucleic acids and proteins, as it can denature RNA and DNA, making it useful in electrophoresis and other molecular biology techniques.
Medicine: Formamide is used in the development of pharmaceuticals and as a cryoprotectant in the preservation of biological tissues.
Industry: It is used in the production of hydrogen cyanide, herbicides, pesticides, and as a softener for paper and fiber.
Mechanism of Action
The mechanism of action of formamide involves its ability to act as a solvent and reactant in various chemical processes. In biological systems, formamide can denature nucleic acids by disrupting hydrogen bonds, leading to the separation of DNA and RNA strands. This property is utilized in molecular biology techniques such as gel electrophoresis.
Comparison with Similar Compounds
Formamide is unique due to its simple structure and versatile chemical properties. Similar compounds include:
Dimethylformamide (DMF): A derivative of formamide with two methyl groups, used as a solvent in organic synthesis.
Acetamide: An amide derived from acetic acid, used as a plasticizer and solvent.
Urea: A diamide of carbonic acid, widely used in fertilizers and as a raw material in the chemical industry.
Formamide stands out due to its ability to act as a formylating agent and its role in the synthesis of nucleobases, making it a valuable compound in both industrial and research settings.
Properties
IUPAC Name |
aminoformaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-NJFSPNSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.033 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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